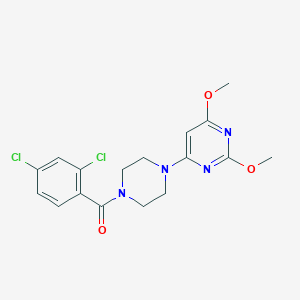

(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic molecule that appears to be related to various piperazine derivatives synthesized for potential pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its synthesis and characterization.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using different methods. For instance, a one-pot Biginelli reaction was employed to synthesize dihydropyrimidinone derivatives containing a piperazine moiety, starting from enaminones and proceeding with the reaction with urea and substituted benzaldehydes in glacial acetic acid . Another synthesis approach involved reductive amination using sodium triacetoxyborohydride to yield various piperazine derivatives . These methods highlight the versatility of piperazine chemistry and suggest potential pathways for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For example, the three-dimensional structure of an enaminone containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . NMR studies have also been utilized to determine the conformation of related molecules, such as a piperidinone derivative, which was found to exist in a chair conformation with equatorial orientation of all substituents .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, depending on their functional groups and substituents. The Biginelli reaction mentioned earlier is a multi-component reaction that can be used to construct dihydropyrimidinone cores . The reductive amination method used to synthesize chlorophenyl piperazine derivatives is another example of the chemical transformations applicable to piperazine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely. For instance, the synthesized piperidinone derivative was obtained as a pale yellow powder with a yield of 56% . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure and the presence of different substituents. The NMR data can provide insights into the electronic environment of the molecule, as seen in the deshielding of protons due to the interaction with chlorine atoms .

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

Compounds related to "(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone" have been synthesized and evaluated for their potential antimicrobial and anticancer properties. For instance, novel pyrazole derivatives exhibiting potent antimicrobial and higher anticancer activity than reference drugs such as doxorubicin have been developed (Hafez, Al-Hussain, & El-Gazzar, 2016). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Electronic Properties

The structural and electronic properties of related anticonvulsant drugs have been studied, providing insights into the potential interaction mechanisms with biological targets. Crystal structures and molecular orbital calculations of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines suggest limited inclination of phenyl rings and marked delocalization of lone pairs, critical for their anticonvulsant activity (Georges, Vercauteren, Evrard, & Durant, 1989).

Synthesis and Characterization

Synthetic methodologies for creating compounds with similar structural motifs have been extensively explored. For example, linear synthesis strategies have been employed to create potential therapeutic agents featuring sulfonyl and piperazinyl moieties (Abbasi et al., 2019). These synthetic approaches highlight the versatility and adaptability of chemical frameworks for generating compounds with desired biological activities.

Propiedades

IUPAC Name |

(2,4-dichlorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O3/c1-25-15-10-14(20-17(21-15)26-2)22-5-7-23(8-6-22)16(24)12-4-3-11(18)9-13(12)19/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBULUGPNNMITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)

![2-[5-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2546763.png)

![2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2546764.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)